

An In-depth Technical Guide to the Chemical Properties of 2-Isopropylbenzaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Isopropylbenzaldehyde

Cat. No.: B1297908

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Isomer

2-Isopropylbenzaldehyde, a substituted aromatic aldehyde, represents a fascinating case study in the influence of steric and electronic effects on chemical reactivity and potential biological activity. While its para-isomer, cinnamaldehyde (4-isopropylbenzaldehyde), is well-documented as a key component in essential oils and a molecule of interest for its anti-inflammatory and anti-cancer properties, the ortho-substituted variant remains a less-explored yet equally promising chemical entity.^{[1][2]} The placement of the bulky isopropyl group adjacent to the aldehyde functionality introduces significant steric hindrance, fundamentally altering its interaction with reagents and its potential fit within biological targets compared to its linear para counterpart.^[3]

This guide provides a comprehensive technical overview of the core chemical properties of **2-isopropylbenzaldehyde**. It is designed for professionals in research and drug development who require a deep, mechanistically-grounded understanding of this compound. We will delve into its spectroscopic signature, viable synthetic pathways, characteristic reactivity, and its latent potential as a building block in medicinal chemistry, moving beyond simple data recitation to explain the causality behind its chemical behavior.

Section 1: Physicochemical and Spectroscopic Profile

A precise understanding of a molecule's structure and electronic environment is foundational to its application. **2-Isopropylbenzaldehyde** is a colorless oil at room temperature, and its identity is confirmed through a combination of physical data and spectroscopic analysis.[\[4\]](#)

Core Physicochemical Properties

Property	Value	Source(s)
IUPAC Name	2-(propan-2-yl)benzaldehyde	PubChem
CAS Number	6502-22-3	[4]
Molecular Formula	C ₁₀ H ₁₂ O	[4]
Molecular Weight	148.20 g/mol	PubChem
Physical Form	Colorless Oil	[4]
Boiling Point	235-236 °C (para-isomer)	[2]

Spectroscopic Analysis

Spectroscopy provides an empirical fingerprint of a molecule. The data for **2-isopropylbenzaldehyde** reveals the distinct influence of the ortho-isopropyl group.

¹H NMR Spectroscopy: The proton NMR spectrum is highly informative. The aldehydic proton is significantly deshielded, appearing as a singlet around 10.37 ppm. The aromatic protons exhibit complex splitting patterns due to their distinct environments. The septet for the isopropyl methine proton (CH) and the doublet for the six equivalent methyl protons (CH₃) are characteristic features.[\[4\]](#)[\[5\]](#)

¹³C NMR Spectroscopy: The carbonyl carbon is readily identified by its characteristic downfield shift. The aromatic region shows six distinct signals, confirming the ortho-substitution pattern, unlike the four signals seen in its symmetrical para-isomer.

Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong absorption band characteristic of the aldehyde C=O stretch, typically found around 1700 cm⁻¹. Additional bands corresponding to aromatic C-H and C=C stretches, as well as aliphatic C-H stretches from the isopropyl group, are also prominent.

Mass Spectrometry (MS): Electron ionization mass spectrometry typically shows a strong molecular ion peak (M^+) at $m/z = 148$. A significant fragment corresponds to the loss of the isopropyl group ($M-43$), resulting in a peak at $m/z = 105$.

Spectroscopic Data Summary for 2-Isopropylbenzaldehyde

¹ H NMR (500 MHz, CDCl ₃)	δ 10.37 (s, 1H, CHO), 7.82 (d, $J=6.8$ Hz, 1H, Ar-H), 7.56 (t, $J=6.8$ Hz, 1H, Ar-H), 7.47 (d, $J=6.6$ Hz, 1H, Ar-H), 7.35 (t, $J=6.6$ Hz, 1H, Ar-H), 3.98 (sept, $J=6.4$ Hz, 1H, CH(CH ₃) ₂), 1.32 (d, $J=6.4$ Hz, 6H, CH(CH ₃) ₂)
¹³ C NMR (125 MHz, CDCl ₃)	δ 184.2 (CHO), 137.4, 128.1, 125.8, 125.5 (Ar-C), 63.6 (Ar-C), 28.3 (CH), 24.1 (CH ₃)
Key IR Absorptions (cm ⁻¹)	~1700 (C=O stretch), ~2870 & ~2770 (Aldehyde C-H stretch), ~3060 (Aromatic C-H stretch), ~2960 (Aliphatic C-H stretch)
Key MS Fragments (m/z)	148 (M ⁺), 133 (M-15), 119 (M-29), 105 (M-43)

Note: NMR data sourced from a representative experimental procedure.[\[5\]](#)

Section 2: Synthesis and Purification

The synthesis of **2-isopropylbenzaldehyde** is less straightforward than its para-isomer due to the challenge of achieving ortho-selectivity. Standard electrophilic aromatic substitution reactions on cumene (isopropylbenzene), such as the Gattermann-Koch or Vilsmeier-Haack reactions, strongly favor para-substitution.[\[6\]](#)[\[7\]](#) Therefore, more sophisticated strategies are required.

Synthetic Strategy: Directed Ortho-Metalation (DoM)

A highly effective method for achieving regioselective ortho-functionalization is Directed Ortho-Metalation (DoM).[\[8\]](#)[\[9\]](#)[\[10\]](#) This strategy relies on a directing metalation group (DMG) to coordinate a strong organolithium base, which then deprotonates the sterically accessible, adjacent ortho-position. While cumene itself lacks a classical DMG, a plausible route involves

the introduction of a temporary directing group. However, a more direct, albeit lower-yielding, synthesis involves the oxidation of the corresponding alcohol.

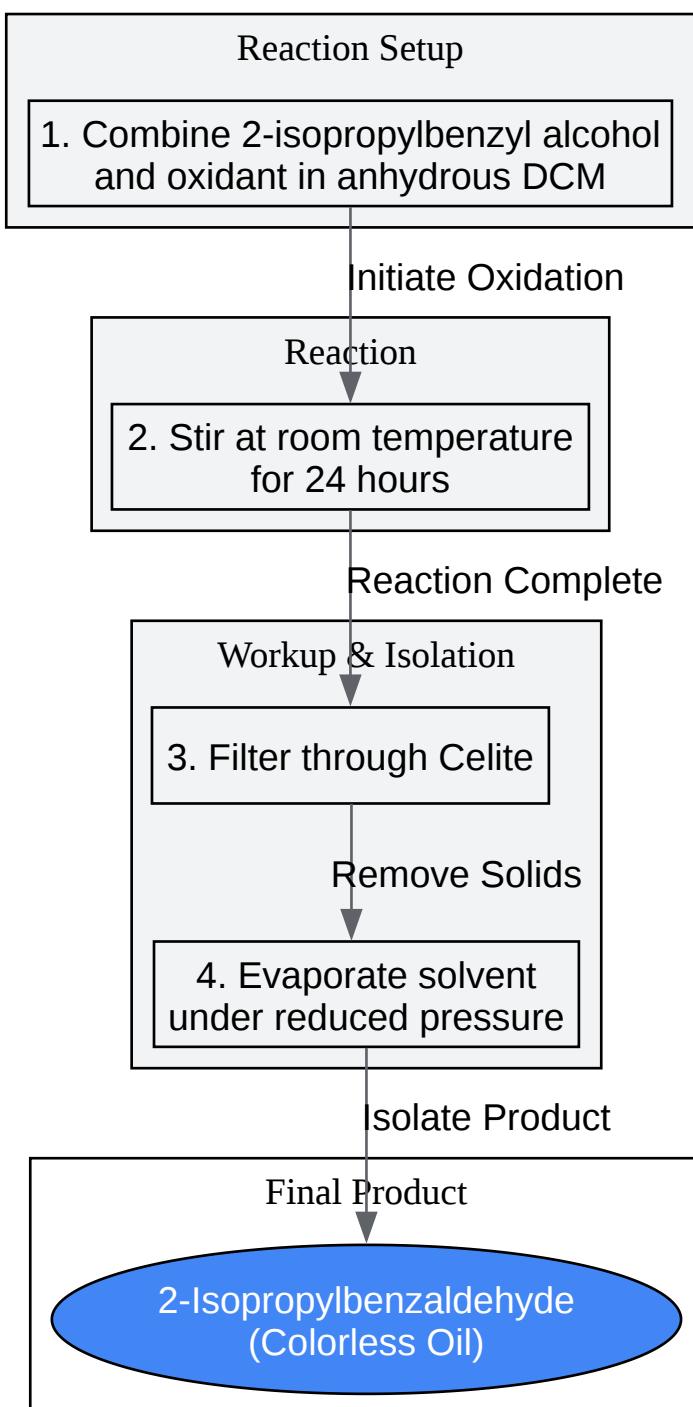
Experimental Protocol: Oxidation of 2-Isopropylbenzyl Alcohol

This protocol is based on a standard, high-yielding oxidation using a modern reagent, providing a reliable laboratory-scale synthesis.

Reaction: (2-isopropylphenyl)methanol → **2-isopropylbenzaldehyde**

Materials & Reagents:

- 2-isopropylbenzyl alcohol (1.0 equiv)
- 4-acetamido-2,2,6,6-tetramethyl-1-oxopiperidinium tetrafluoroborate (1.05 equiv)
- Dichloromethane (DCM), anhydrous
- Celite


Procedure:

- To a round-bottom flask, add 2-isopropylbenzyl alcohol (0.5 mmol, 75.0 mg).
- Add 4-acetamido-2,2,6,6-tetramethyl-1-oxopiperidinium tetrafluoroborate (0.525 mmol, 157.5 mg).
- Add anhydrous dichloromethane (25 mL).
- Stir the resulting yellow reaction mixture at room temperature for 24 hours. The slurry will become colorless as the reaction progresses.
- Upon completion, filter the crude mixture through a plug of Celite to remove insoluble byproducts.
- Remove the solvent (DCM) from the filtrate under reduced pressure using a rotary evaporator.

- The resulting colorless oil is **2-isopropylbenzaldehyde**, which is often of sufficient purity (e.g., 95% yield) for subsequent use without further purification.[\[5\]](#)

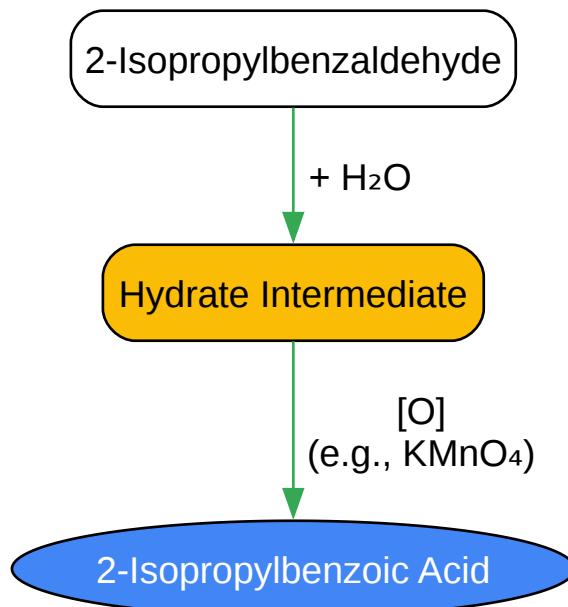
Trustworthiness: This protocol is self-validating. The progress can be monitored by Thin Layer Chromatography (TLC), and the final product's identity and purity can be unequivocally confirmed by the spectroscopic methods detailed in Section 1.

Synthesis and Purification Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **2-isopropylbenzaldehyde**.

Section 3: Chemical Reactivity and Mechanistic Considerations


The reactivity of **2-isopropylbenzaldehyde** is a delicate interplay between the electrophilic aldehyde carbon and the electronic and steric properties of its substituents.

Steric and Electronic Effects

- Electronic Effect: The isopropyl group is a weak electron-donating group (EDG) via hyperconjugation and induction. This slightly increases the electron density on the aromatic ring and marginally deactivates the aldehyde carbonyl towards nucleophilic attack compared to unsubstituted benzaldehyde.
- Steric Hindrance: This is the dominant factor. The bulky ortho-isopropyl group physically shields the carbonyl carbon from the approach of nucleophiles. This steric hindrance significantly reduces the reaction rates for many nucleophilic addition reactions compared to its para-isomer.^{[3][11]} In some cases, reactions that proceed smoothly with other benzaldehydes may fail entirely.^{[3][11]}

Key Reactions

- Oxidation to Carboxylic Acid: Aldehydes are readily oxidized to carboxylic acids. This transformation can be achieved with a variety of strong oxidizing agents like potassium permanganate ($KMnO_4$) or Jones reagent. The reaction proceeds via the formation of a hydrate intermediate which is then oxidized.

[Click to download full resolution via product page](#)

Caption: Oxidation of **2-isopropylbenzaldehyde**.

- Reduction to Alcohol: The aldehyde can be easily reduced to the corresponding primary alcohol, 2-isopropylbenzyl alcohol, using mild reducing agents like sodium borohydride (NaBH_4) or lithium aluminum hydride (LiAlH_4).
- Nucleophilic Addition (Grignard Reaction): The reaction with organometallic reagents like Grignard reagents ($\text{R}-\text{MgX}$) is a classic method for forming new carbon-carbon bonds.[6][12] The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon. However, due to the significant steric hindrance from the ortho-isopropyl group, yields may be lower, and reaction times longer, compared to less hindered aldehydes. Bulky Grignard reagents may lead to reduction of the aldehyde as a side reaction.[5]

Experimental Protocol: Grignard Reaction with Methylmagnesium Bromide

This protocol outlines the formation of a secondary alcohol, 1-(2-isopropylphenyl)ethanol.

Materials & Reagents:

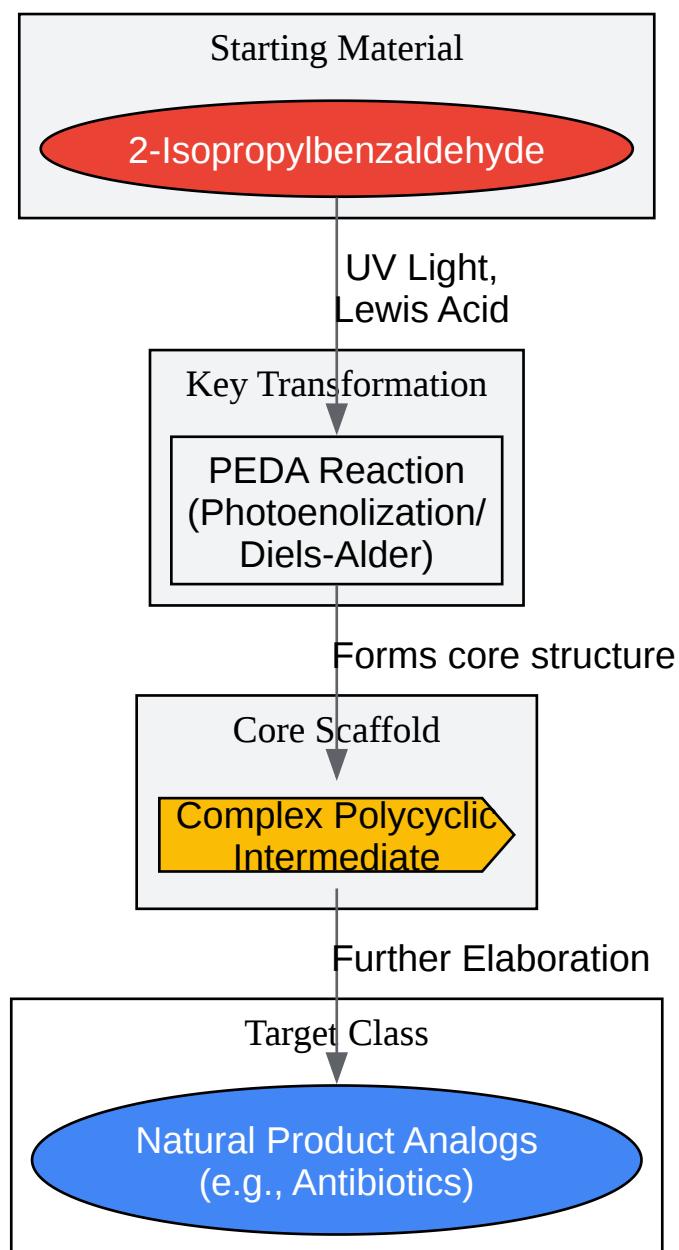
- **2-isopropylbenzaldehyde** (1.0 equiv)

- Methylmagnesium bromide (3.0 M solution in diethyl ether, 1.1 equiv)
- Anhydrous diethyl ether or Tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Magnesium sulfate (MgSO₄)

Procedure:

- Set up a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet.
- Dissolve **2-isopropylbenzaldehyde** (10 mmol) in anhydrous diethyl ether (30 mL) and cool the solution to 0 °C in an ice bath.
- Add methylmagnesium bromide solution (1.1 equiv) dropwise via the dropping funnel over 15 minutes, maintaining the temperature at 0 °C.
- After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC.
- Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution (20 mL) at 0 °C.
- Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 20 mL).
- Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to yield 1-(2-isopropylphenyl)ethanol.

Section 4: Applications in Medicinal Chemistry and Drug Development


While direct applications of **2-isopropylbenzaldehyde** in approved drugs are not widely documented, its structure represents a valuable scaffold for medicinal chemistry exploration. Its potential can be inferred from the extensive biological activities of its isomer, cumanaldehyde, and the utility of other ortho-substituted benzaldehydes in synthesis.

Inferred Biological Potential

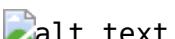
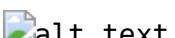
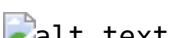
Cumanaldehyde (the para-isomer) is a known inhibitor of enzymes like aldose reductase and α -glucosidase and exhibits anti-inflammatory, anti-cancer, and anti-neuropathic effects.^[9] It also inhibits the fibrillation of α -synuclein, a key process in neurodegenerative diseases.^[9] These activities suggest that the isopropylbenzaldehyde scaffold is biologically relevant. The ortho-isomer could present a different conformational profile to target enzymes, potentially leading to novel selectivity or potency.

Role as a Synthetic Intermediate

Ortho-substituted aromatic compounds are critical components in many pharmaceuticals. The unique steric and electronic environment of **2-isopropylbenzaldehyde** makes it a useful precursor for constructing complex molecular architectures. For instance, it has been utilized in photoenolization/Diels-Alder (PEDA) reactions to build complex polycyclic skeletons found in natural antibiotic families like antrabenzoxocinones.^[13]

[Click to download full resolution via product page](#)

Caption: Role as an intermediate in complex synthesis.




The steric hindrance that complicates some reactions can be an advantage in others, directing reactions to other parts of a molecule or locking in specific conformations required for biological activity.

Section 5: Handling, Safety, and Storage

As with any laboratory chemical, proper handling of **2-isopropylbenzaldehyde** is essential for safety.

GHS Hazard Information

Based on data for the compound and its isomers, the following hazards are identified:

Hazard Class	GHS Statement	Pictogram
Skin Irritation	H315: Causes skin irritation	alt text
Eye Irritation	H319: Causes serious eye irritation	alt text
Respiratory Irritation	H335: May cause respiratory irritation	alt text

Source: GHS classifications for isopropylbenzaldehyde isomers.

Safe Handling and Storage Protocol

- **Handling:** Use in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety glasses, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.
- **Storage:** Store in a tightly sealed container in a cool, dry place away from ignition sources and strong oxidizing agents.
- **First Aid:** In case of skin contact, wash immediately with soap and water. In case of eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. Seek medical attention if irritation persists.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-isopropylbenzaldehyde (122-03-2) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 2. Synthesis and Antiviral Activities of Neoechinulin B and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 5. US4622429A - Process for the preparation of substituted benzaldehydes - Google Patents [patents.google.com]
- 6. US4460794A - Process for continuous production of alkylbenzaldehydes - Google Patents [patents.google.com]
- 7. grokipedia.com [grokipedia.com]
- 8. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 9. Directed Ortho Metalation [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. chinesechemsoc.org [chinesechemsoc.org]
- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Properties of 2-Isopropylbenzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1297908#2-isopropylbenzaldehyde-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com